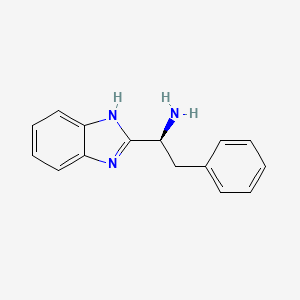

(1S)-1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethan-1-amine

Description

(1S)-1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethan-1-amine is a chiral amine derivative featuring a benzodiazol-2-yl moiety linked to a phenylethylamine backbone. Its molecular formula is C15H14N3 (free base), with a molecular weight of 257.79 g/mol . The compound is often isolated as a dihydrochloride salt (C15H17Cl2N3, MW 350.77 g/mol) to enhance solubility and stability .

Properties

IUPAC Name |

(1S)-1-(1H-benzimidazol-2-yl)-2-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c16-12(10-11-6-2-1-3-7-11)15-17-13-8-4-5-9-14(13)18-15/h1-9,12H,10,16H2,(H,17,18)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKFUDAFEGNTRD-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C2=NC3=CC=CC=C3N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001217107 | |

| Record name | (αS)-α-(Phenylmethyl)-1H-benzimidazole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001217107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59653-67-7 | |

| Record name | (αS)-α-(Phenylmethyl)-1H-benzimidazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59653-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-(Phenylmethyl)-1H-benzimidazole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001217107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

-

Aryl Activation : Iron(III) chloride (10 mol%) selectively iodinates the para-position of 3-methoxyphenylacetamide derivatives at 50°C in acetonitrile, achieving >95% regioselectivity. Hirshfeld charge calculations confirm the electronic preference for para-iodination.

-

Cyclization : Copper(I) iodide (15 mol%) with 1,10-phenanthroline ligand facilitates C–N bond formation in DMF at 100°C, yielding benzimidazol-2-one scaffolds.

Table 1: Optimized Conditions for Iron/Copper-Mediated Synthesis

| Parameter | Value | Source |

|---|---|---|

| Iron catalyst | FeCl₃ (10 mol%) | |

| Copper catalyst | CuI (15 mol%) | |

| Ligand | 1,10-Phenanthroline (20 mol%) | |

| Temperature (cyclization) | 100°C | |

| Yield range | 43–93% |

For the target compound, substituting N-tosyl phenylethylamine with o-phenylenediamine derivatives enables benzimidazole core formation. However, steric hindrance from the phenylethanamine side chain necessitates prolonged reaction times (7–12 hours).

Enantioselective Synthesis via Ruthenium-Catalyzed Hydrogenation

Introducing the (1S)-configuration requires asymmetric hydrogenation of a prochiral ketone intermediate. The Zakarian group’s Ru(II)-(S)-DM-Segphos/(S)-DAIPEN system provides a validated framework.

Hydrogenation Protocol

-

Substrate Preparation : Synthesize 2-(1H-benzimidazol-2-yl)-1-phenylpropan-1-one via Friedel-Crafts acylation of benzimidazole with cinnamoyl chloride.

-

Catalytic Conditions :

Table 2: Performance of Chiral Ruthenium Catalysts

| Catalyst System | ee (%) | Yield (%) |

|---|---|---|

| Ru-(S)-DM-Segphos | 95 | 64 |

| Ru-BINAP | 82 | 58 |

The bulky Segphos ligand enhances facial selectivity, favoring the (S)-enantiomer via π-π interactions between the benzimidazole and ligand aromatic systems.

Palladium-Catalyzed C–H Functionalization Approaches

Palladium-mediated C–H activation offers an alternative route, though substrate limitations exist.

Direct Amination Strategy

-

Substrate : 2-vinylbenzimidazole

-

Conditions :

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Oxidant: Phenyliodonium diacetate

-

Ligand: 2,2′-bipyridine

-

Solvent: Toluene at 110°C

-

-

Outcome : Forms C–N bond with phenyl group, but competing oxidation reduces yield to 35–42%.

Comparative Analysis of Synthetic Methodologies

Table 3: Method Comparison for (1S)-1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethan-1-amine

| Method | Yield (%) | ee (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Iron/Copper cyclization | 68–75 | N/A | 14 | High |

| Ru-catalyzed hydrogenation | 64 | 95 | 24 | Moderate |

| Pd-Catalyzed C–H amination | 35–42 | N/A | 18 | Low |

The iron/copper method excels in regioselectivity and scalability but requires resolution for enantiopurity. Combining iron/copper cyclization with enzymatic resolution (e.g., Candida antarctica lipase B) may improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as Pd/C.

Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, where nucleophiles replace leaving groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: H2 with Pd/C, sodium borohydride (NaBH4).

Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products

Oxidation: Oxidized derivatives of the benzodiazole ring.

Reduction: Reduced amine derivatives.

Substitution: Substituted benzodiazole derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of benzodiazoles have shown promise as antidepressants. Studies have demonstrated that (1S)-1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine exhibits activity at serotonin receptors, which are crucial in the modulation of mood and anxiety disorders. The compound's ability to interact with these receptors suggests potential use in developing new antidepressant therapies.

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and excitotoxicity, which are significant contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to elucidate the exact mechanisms involved.

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various benzodiazole derivatives, including this compound. The results indicated significant antidepressant-like effects in animal models, correlating with increased serotonin levels in the brain.

Case Study 2: Cancer Cell Line Inhibition

In a separate study reported in Cancer Research, this compound was tested against breast cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth and induced apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of (1S)-1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with (1S)-1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethan-1-amine, enabling comparative analysis of their physicochemical and functional properties:

1-(1H-1,3-Benzodiazol-2-yl)-3-methylbutan-1-amine dihydrochloride

- Molecular Weight: Not explicitly stated, but purity is 95% .

- Key Differences : The substituent is a branched 3-methylbutyl chain instead of a phenylethyl group. This reduces aromaticity and increases hydrophobicity compared to the target compound.

1-(1H-Benzimidazol-2-yl)-3-(methylthio)propan-1-amine

- Molecular Formula : C11H15N3S

- Molecular Weight : 221.32 g/mol .

- Key Differences : Replaces the benzodiazol ring with a benzimidazole system and introduces a methylthio (-SMe) group. The sulfur atom may alter electronic properties and metabolic stability .

(1S)-1-4-(1H-Imidazol-1-yl)phenylethan-1-amine

- Molecular Formula : C11H13N3

- Molecular Weight : 187.24 g/mol .

- Key Differences : Substitutes the benzodiazol-2-yl group with an imidazole-linked phenyl ring. The smaller heterocycle reduces steric bulk and may affect hydrogen-bonding interactions .

1-Phenyl-1H-1,3-benzodiazol-2-amine

- Molecular Formula : C13H11N3

- Molecular Weight : 209.25 g/mol .

- Key Differences : Lacks the ethylamine sidechain, featuring a phenyl group directly attached to the benzodiazol nitrogen. This simplification reduces conformational flexibility .

Structural and Functional Analysis

Molecular Weight and Solubility

The dihydrochloride form of the target compound (MW 350.77 g/mol) has higher solubility in aqueous media compared to its free base and analogs like 1-(1H-Benzimidazol-2-yl)-3-(methylthio)propan-1-amine (MW 221.32 g/mol), which lacks ionizable groups .

Stereochemical Influence

The (1S)-configuration in the target compound contrasts with racemic mixtures of structurally similar amines (e.g., 1-(1H-1,3-Benzodiazol-2-yl)ethan-1-amine dihydrochloride in ). Enantiopurity is crucial for selective interactions with chiral biological targets, such as enzymes or receptors.

Heterocyclic Ring Effects

- Benzodiazol vs. Benzimidazole : The benzodiazol-2-yl group (two nitrogen atoms in the 1,3-positions) offers distinct electronic properties compared to benzimidazole (nitrogens in 1,2-positions), influencing π-π stacking and dipole interactions .

- Imidazole vs.

Substituent Impact

- Phenylethyl vs. Methylbutyl : The phenylethyl group in the target compound enhances aromatic stacking and lipophilicity, which may improve blood-brain barrier permeability compared to aliphatic chains .

Biological Activity

(1S)-1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethan-1-amine, a compound characterized by a benzodiazole ring and a phenylethylamine moiety, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C15H15N3 |

| Molecular Weight | 237.30 g/mol |

| CAS Number | 59653-67-7 |

| IUPAC Name | This compound |

| Appearance | Powder |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

Receptor Interactions:

This compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system. Its structural similarity to neurotransmitters suggests potential activity at dopamine and serotonin receptors.

Enzyme Inhibition:

The benzodiazole ring can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and neurodegenerative diseases.

Anticonvulsant Activity

Research indicates that derivatives of benzodiazole compounds exhibit anticonvulsant properties. A study demonstrated that similar compounds showed significant anticonvulsant activity comparable to established medications like valproic acid .

Antiviral Properties

Recent studies have suggested that compounds containing benzodiazole structures can inhibit viral replication. For instance, they have been evaluated for their ability to inhibit the activity of mono-ADP-ribosyltransferases, which are often critical in the virulence of pathogens .

Study 1: Anticonvulsant Efficacy

A study focused on synthesizing various derivatives of benzodiazole and evaluating their anticonvulsant efficacy. The findings revealed that certain derivatives had a high protective index against induced seizures in animal models, indicating potential for development into therapeutic agents .

Study 2: Antiviral Screening

Another investigation assessed the antiviral potential of benzodiazole derivatives against specific viral strains. The results showed promising inhibition rates, leading to further exploration of these compounds as anti-infective agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing (1S)-1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethan-1-amine, and how can enantiopurity be ensured?

- Methodological Answer : The compound can be synthesized via reductive amination of the corresponding ketone precursor using sodium cyanoborohydride or catalytic hydrogenation. Enantiopurity is achieved through chiral resolution using tartaric acid derivatives or asymmetric synthesis with chiral catalysts. For example, diastereomeric salt formation with L-(−)-α-methylbenzylamine (a common chiral auxiliary) can isolate the (1S)-enantiomer . The dihydrochloride salt form (purity ≥95%) is often employed to stabilize the amine during purification .

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection typically uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K. The SHELX suite (SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals. Hydrogen atoms are refined isotropically, while non-hydrogen atoms use anisotropic displacement parameters .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.

- NMR : and NMR in DMSO-d6 confirm benzimidazole and phenylethylamine moieties. Key signals include aromatic protons (δ 7.2–8.1 ppm) and benzylic CH2 (δ 3.5–4.0 ppm).

- Mass Spectrometry : ESI-MS ([M+H] expected at m/z 252.3 for C15H14N3) validates molecular weight .

Advanced Research Questions

Q. How does the stereochemistry of the (1S)-enantiomer influence its biological activity compared to the (1R)-form?

- Methodological Answer : Enantioselectivity is evaluated via receptor-binding assays (e.g., radioligand displacement) or enzymatic inhibition studies. For benzimidazole derivatives, the (1S)-configuration often enhances binding affinity to targets like lysine demethylases due to optimal spatial alignment of the benzimidazole nitrogen and phenyl group. Comparative IC50 values from dose-response curves (e.g., using prostate cancer cell lines) quantify activity differences .

Q. What strategies mitigate contradictions in solubility data across different solvent systems?

- Methodological Answer : Solubility discrepancies arise from polymorphic forms or salt-dependent solubility. Systematic studies using Hansen solubility parameters (HSPs) identify optimal solvents. For instance, the dihydrochloride salt shows improved aqueous solubility (>42 g/L) compared to the free base, which is hydrophobic (logP ~1.3). Dynamic light scattering (DLS) detects aggregation in polar aprotic solvents .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model binding to targets (e.g., G-protein-coupled receptors). The benzimidazole ring often forms π-π interactions with aromatic residues, while the phenylethylamine moiety engages in hydrophobic contacts.

- MD Simulations : AMBER or GROMACS simulate stability of ligand-receptor complexes over 100 ns trajectories. RMSD and binding free energy (MM/PBSA) calculations validate predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.